molecular formula C5H6N2O2S B13779589 N-(5-hydroxy-1,3-thiazol-2-yl)acetamide

N-(5-hydroxy-1,3-thiazol-2-yl)acetamide

Cat. No.: B13779589
M. Wt: 158.18 g/mol
InChI Key: OFRKLDXIYQFPPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-hydroxy-1,3-thiazol-2-yl)acetamide is an organic compound that belongs to the class of thiazole derivatives Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-hydroxy-1,3-thiazol-2-yl)acetamide can be achieved through several synthetic pathways. One common method involves the reaction of 5-hydroxy-1,3-thiazole with acetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out at room temperature for several hours, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(5-hydroxy-1,3-thiazol-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-hydroxy-1,3-thiazol-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-hydroxy-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-methyl-1,3-thiazol-2-yl)acetamide
  • N-(5-chloro-1,3-thiazol-2-yl)acetamide
  • N-(5-nitro-1,3-thiazol-2-yl)acetamide

Uniqueness

N-(5-hydroxy-1,3-thiazol-2-yl)acetamide is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for additional hydrogen bonding interactions, enhancing its binding affinity to molecular targets and potentially increasing its efficacy as a therapeutic agent .

Properties

Molecular Formula

C5H6N2O2S

Molecular Weight

158.18 g/mol

IUPAC Name

N-(5-hydroxy-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C5H6N2O2S/c1-3(8)7-5-6-2-4(9)10-5/h2,9H,1H3,(H,6,7,8)

InChI Key

OFRKLDXIYQFPPO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC=C(S1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.